molecular formula C8H10N2O B13793345 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI)

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI)

Cat. No.: B13793345
M. Wt: 150.18 g/mol
InChI Key: FAMMEDPFYNAJSA-UHFFFAOYSA-N
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Description

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a methanamine group, and an N-oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-pyridinemethanamine with ethylidene reagents in the presence of an oxidizing agent to form the N-oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in further oxidation reactions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 4-pyridinemethanamine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in redox reactions, while the methanamine group can form bonds with various biomolecules. These interactions can affect cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanamine: Lacks the N-oxide group, making it less reactive in oxidation reactions.

    N-Ethylidene-4-pyridinemethanamine: Similar structure but without the N-oxide group.

    4-Pyridinemethanamine,N-methylidene-,N-oxide: Similar structure with a different alkylidene group.

Uniqueness

4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is unique due to its combination of a pyridine ring, methanamine group, and N-oxide functional group. This combination imparts distinctive chemical properties, making it valuable in various research applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(1-oxidopyridin-1-ium-4-yl)methyl]ethanimine

InChI

InChI=1S/C8H10N2O/c1-2-9-7-8-3-5-10(11)6-4-8/h2-6H,7H2,1H3

InChI Key

FAMMEDPFYNAJSA-UHFFFAOYSA-N

Canonical SMILES

CC=NCC1=CC=[N+](C=C1)[O-]

Origin of Product

United States

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